molecular formula C9H14N4O B13164115 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13164115
M. Wt: 194.23 g/mol
InChI Key: JNJUGLSKKQDOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a piperazine ring fused to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which may explain some of their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its combination of a piperazine ring and a dihydropyrimidinone core. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-(2-methylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c1-7-5-10-2-3-13(7)8-4-9(14)12-6-11-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12,14)

InChI Key

JNJUGLSKKQDOBA-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC(=O)NC=N2

Origin of Product

United States

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